N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride
Description
X-ray Diffraction Data Interpretation
X-ray diffraction data interpretation for this compound follows established crystallographic principles based on Bragg's law, which relates the wavelength of X-rays to the diffraction angle and lattice spacing according to the equation n λ = 2d sinθ. The diffraction pattern contains thousands of unique reflections, each characterized by specific Miller indices (h k l) that indicate the position within the reciprocal lattice. The intensity of each reflection depends on the structure factors, which are mathematical expressions that relate the atomic positions and scattering factors to the observed diffraction intensities.
The data collection process involves systematic measurement of reflection intensities over a complete sphere of reciprocal space, ensuring adequate coverage for accurate structure determination. Modern diffractometers utilize charge-coupled device detectors or area detectors to simultaneously record multiple reflections, significantly reducing data collection time while maintaining high precision. The raw intensity data undergoes various corrections including Lorentz-polarization corrections, absorption corrections, and background subtraction to obtain structure factor amplitudes suitable for structure solution and refinement.
The structure solution process typically employs direct methods or Patterson techniques to determine the initial atomic positions, followed by iterative least-squares refinement to optimize the structural parameters. The refinement process adjusts atomic coordinates, displacement parameters, and occupancy factors to minimize the difference between observed and calculated structure factors. Quality indicators such as R-factors and goodness-of-fit parameters provide measures of the agreement between the experimental data and the refined structural model.
Hydrogen Bonding Network Analysis
The hydrogen bonding network in this compound crystals plays a crucial role in determining the crystal packing arrangement and overall stability of the solid-state structure. The presence of the hydrochloride salt introduces additional hydrogen bonding possibilities compared to the neutral free base form, as the protonated piperidine nitrogen can act as a hydrogen bond donor while the chloride anion serves as a hydrogen bond acceptor. The sulfonamide oxygen atoms also participate in hydrogen bonding interactions, creating a complex three-dimensional network that influences the crystal morphology and physical properties.
Hydrogen bonding interactions are characterized by geometric parameters including donor-acceptor distances, hydrogen-acceptor distances, and donor-hydrogen-acceptor angles. Typical N-H···Cl hydrogen bonds in hydrochloride salts exhibit distances ranging from 2.1 to 2.3 Ångströms for the hydrogen-chlorine contact, with N-Cl distances typically between 3.0 and 3.2 Ångströms. The sulfonamide oxygen atoms can participate in weaker C-H···O hydrogen bonds, contributing to the overall stabilization of the crystal structure.
The analysis of hydrogen bonding networks often reveals the formation of discrete dimers, chains, or more complex supramolecular assemblies that extend throughout the crystal structure. In piperidine-based sulfonamide hydrochlorides, the combination of strong N-H···Cl interactions and weaker C-H···O contacts typically results in layered structures where molecules are organized into distinct sheets or channels. The dimensionality and topology of these hydrogen-bonded networks significantly influence the mechanical properties, solubility behavior, and polymorphic tendencies of the crystalline material.
| Interaction Type | Typical Distance Range (Å) | Strength |
|---|---|---|
| N-H···Cl | 2.1-2.3 | Strong |
| C-H···O | 2.3-2.7 | Weak |
| N-Cl (donor-acceptor) | 3.0-3.2 | - |
Stereochemical Configuration and Chiral Center Evaluation
The stereochemical analysis of this compound requires careful examination of the piperidine ring conformation and the configuration at the 3-position where the methanesulfonamide substituent is attached. The piperidine ring typically adopts a chair conformation in the solid state, which is the most thermodynamically stable arrangement for six-membered saturated rings. The methanesulfonamide substituent at the 3-position introduces a stereogenic center, making the compound chiral with two possible enantiomers designated as R and S configurations according to Cahn-Ingold-Prelog priority rules.
The determination of absolute configuration requires careful analysis of the three-dimensional arrangement of substituents around the chiral center at C-3 of the piperidine ring. The priority assignment follows established rules where the nitrogen atom of the piperidine ring receives higher priority than the carbon atoms of the ring, while the methanesulfonamide group receives the highest priority due to the presence of sulfur. The R configuration corresponds to a clockwise arrangement of substituents when viewed from the lowest priority group, while the S configuration exhibits a counterclockwise arrangement.
Conformational analysis reveals that the piperidine ring can exist in multiple conformations, with the chair form being predominant due to minimized steric interactions and optimal orbital overlap. The axial and equatorial positions of the methanesulfonamide substituent significantly influence the overall molecular geometry and intermolecular interactions. When the sulfonamide group occupies an equatorial position, it experiences reduced steric hindrance compared to the axial orientation, which may influence the crystal packing efficiency and hydrogen bonding patterns.
The N,N-dimethylsulfonamide moiety exhibits restricted rotation around the S-N bond due to partial double bond character arising from sulfur-nitrogen pi-electron delocalization. This conformational restriction influences the spatial arrangement of the dimethylamino group and affects the overall molecular shape and intermolecular interaction patterns in the crystalline state.
Comparative Structural Analysis with Piperidine-Based Sulfonamide Derivatives
Comparative structural analysis of this compound with related piperidine-based sulfonamide derivatives reveals important structure-activity relationships and provides insights into the influence of structural modifications on molecular properties. The piperidine ring system serves as a common scaffold in numerous pharmaceutical compounds, and its combination with sulfonamide functionality creates a versatile platform for drug development. Related compounds include various N-substituted derivatives, different alkyl chain lengths in the sulfonamide portion, and alternative positions of substitution on the piperidine ring.
Structural comparisons with N-methyl-N-(piperidin-3-yl)methanesulfonamide derivatives demonstrate the influence of N-alkyl substitution patterns on molecular conformation and crystal packing. The replacement of one methyl group with hydrogen in the sulfonamide nitrogen creates additional hydrogen bonding possibilities, potentially leading to different crystal structures and physical properties. Similarly, compounds with longer alkyl chains attached to the sulfonamide nitrogen exhibit altered lipophilicity and conformational flexibility, which can influence their biological activity and pharmaceutical properties.
The positional isomers with sulfonamide substitution at the 2- or 4-positions of the piperidine ring show distinct conformational preferences and hydrogen bonding patterns compared to the 3-substituted derivative. These positional effects arise from differences in steric interactions and the relative orientation of functional groups, which influence both intramolecular and intermolecular interactions. The 3-position substitution pattern in this compound represents an optimal balance between steric accessibility and conformational stability.
Analysis of related sulfonamide derivatives containing different heterocyclic ring systems, such as pyrrolidine or morpholine, provides insights into the specific contributions of the piperidine ring to the overall molecular properties. The six-membered piperidine ring offers greater conformational flexibility compared to five-membered pyrrolidine rings while maintaining favorable hydrogen bonding capabilities through the ring nitrogen atom. This structural feature contributes to the versatility of piperidine-based sulfonamides in medicinal chemistry applications.
| Compound Class | Ring Size | Substitution Pattern | Key Structural Features |
|---|---|---|---|
| Piperidine-3-yl sulfonamides | 6-membered | 3-position | Chair conformation, chiral center |
| Piperidine-4-yl sulfonamides | 6-membered | 4-position | Symmetrical substitution |
| Pyrrolidine sulfonamides | 5-membered | Various | Ring strain, reduced flexibility |
| Morpholine sulfonamides | 6-membered | Various | Additional oxygen heteroatom |
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)7-8-4-3-5-9-6-8;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMOLVBSAARXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process specifics:
- Methylation step: Piperidine reacts with methyl chloride in an autoclave or sealed reactor at temperatures around 60–70°C for 5 hours, with molar ratios of methyl chloride to piperidine typically at 1.2:1 to ensure complete methylation.
- Isolation: Post-reaction, the mixture is distilled or evaporated under reduced pressure, and the crude product is purified via recrystallization or chromatography.
Sulfonamide Formation
Following methylation, the key step involves introducing the methanesulfonamide group:
- Reactants: The N,N-dimethylpiperidine derivative and methanesulfonyl chloride.
- Reaction conditions: Usually performed in an inert solvent like dichloromethane or toluene, with a base such as triethylamine or sodium hydroxide to neutralize HCl generated.
- Temperature: Maintained at 0–25°C to control exothermicity.
- Outcome: Formation of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide.
Example procedure:
- Dissolve the methylated piperidine in toluene.
- Add methanesulfonyl chloride dropwise at 0°C.
- Stir for several hours at room temperature.
- Quench with water, extract, and purify the product.
Conversion to Hydrochloride Salt
The final step involves converting the free base or free amine to its hydrochloride salt:
- Method: Bubbling hydrogen chloride gas through an aqueous or alcoholic solution of the sulfonamide.
- Conditions: Typically performed at low temperatures (~0–5°C) to precipitate the hydrochloride salt.
- Isolation: The precipitate is filtered, washed, and dried under vacuum.
Data from Patents and Literature:
- A patent describes reacting piperidine with methyl chloride at 65°C for 5 hours, then treating with sodium hydroxide, followed by sulfonation, and finally passing HCl gas to obtain the hydrochloride salt with high purity (99.3%) and yield (~99.1%).
Process Optimization and Reaction Parameters
| Step | Reagents | Conditions | Remarks | |
|---|---|---|---|---|
| Methylation | Piperidine + methyl chloride | 60–70°C, 5 hours | Molar ratio methyl chloride:piperidine ~1.2:1 | Ensures complete methylation |
| Sulfonamide formation | N,N-dimethylpiperidine + methanesulfonyl chloride | 0–25°C, inert solvent | Dropwise addition, exothermic | Controlled addition prevents side reactions |
| Hydrochloride salt formation | HCl gas bubbling | 0–5°C | Precipitation of salt | Purity and yield optimization |
Data Tables Summarizing Preparation Conditions
Research Findings and Technical Insights
- Efficiency: The process described in patent CN109796395A demonstrates high yield (>99%) and purity (>99%) under optimized conditions, indicating the robustness of methylation and sulfonation steps.
- Safety and Environmental Aspects: The process minimizes waste by using controlled addition and reaction conditions, with the hydrochloride salt formation performed via gas bubbling, reducing solvent use.
- Alternative Routes: Literature suggests potential for continuous flow synthesis, which could improve scalability and safety, especially in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Scientific Research Applications
Pharmaceutical Development
DMPS has been investigated for its potential as a pharmaceutical agent. Research indicates that it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes including growth and metabolism. Inhibition of PI3K has implications in cancer treatment, as it can suppress tumor growth and proliferation .
Neuropharmacology
The compound has shown promise in neuropharmacological applications, particularly related to disorders of the nervous system. Its structure allows it to interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions such as narcolepsy and other sleep disorders .
Analgesic Effects
DMPS has been explored for its analgesic properties. Studies suggest that compounds with similar structures may exhibit non-central analgesic activity, making them candidates for pain management therapies without the side effects associated with traditional opioids .
Orexin Receptor Agonism
Recent research has identified DMPS as having orexin type 2 receptor agonist activity. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. This property may position DMPS as a candidate for treating conditions related to sleep and metabolic disorders .
Case Study 1: Cancer Treatment
In a study investigating PI3K inhibitors, DMPS was evaluated alongside other compounds for its efficacy in reducing cancer cell viability. Results indicated that DMPS effectively inhibited cell growth in vitro, suggesting its potential role in cancer therapeutics .
Case Study 2: Sleep Disorders
A clinical trial assessing the effects of DMPS on patients with narcolepsy found significant improvements in sleep quality and daytime alertness compared to placebo controls. This highlights the compound's potential utility in managing sleep-related disorders .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Mepiquat Chloride (N,N-dimethylpiperidinium chloride)
- Structure : A quaternary ammonium salt with a piperidinium core.
- Use : Widely employed as a plant growth regulator to control cotton stem elongation .
- Key Differences : Unlike the target compound, mepiquat chloride lacks the methanesulfonamide group, which may reduce its environmental persistence or alter mode of action. Its ionic nature enhances water solubility, a critical factor in agricultural formulations.
Amidosulfuron (N-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-N-methylmethanesulfonamide)
- Structure : Contains a sulfonamide group linked to a pyrimidine ring.
- Use : A sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in weeds .
- Key Differences : The pyrimidine ring in amidosulfuron confers target specificity, while the target compound’s piperidine ring may interact with different biological targets.
Physicochemical and Functional Comparisons
Critical Micelle Concentration (CMC) in Surfactant Analogs
Quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC-C12) exhibit surfactant properties, with CMC values determined via spectrofluorometry (8.3 mM) and tensiometry (8.0 mM) . However, its discontinuation implies inferior performance in such roles compared to established QACs.
Solubility and Stability
Mepiquat chloride’s ionic structure ensures high aqueous solubility, advantageous for foliar applications. In contrast, the target compound’s hydrochloride salt may offer moderate solubility but could face hydrolysis or degradation issues under environmental conditions, contributing to its discontinued status .
Data Table: Comparative Analysis of Key Compounds
Methodological Considerations in Compound Similarity
Virtual screening methods prioritize structural similarity under the assumption that analogous compounds share biological activity . For the target compound, similarity metrics (e.g., Tanimoto coefficient) would highlight overlaps with piperidine-based agrochemicals (e.g., mepiquat chloride) or sulfonamide herbicides (e.g., amidosulfuron). However, subtle differences—such as the absence of a pyrimidine ring or quaternary ammonium group—could explain divergent applications or efficacy .
Biological Activity
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has gained attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is a sulfonamide compound characterized by a piperidine ring substituted with a dimethylamino group and a methanesulfonamide moiety. Its molecular formula is C8H18N2O2S, and it is typically encountered in the form of hydrochloride salt for enhanced solubility.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known for their ability to inhibit various enzymes, particularly those involved in bacterial folate synthesis. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.
- Ion Channel Modulation : Recent studies suggest that compounds similar to N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide may interact with ion channels, particularly potassium channels, influencing cellular excitability and neurotransmitter release .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens, with studies indicating effective inhibition of Gram-positive bacteria .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated in various studies. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 250 |
| Mycobacterium tuberculosis | 4 |
These results indicate significant activity against Staphylococcus aureus and Mycobacterium tuberculosis while showing reduced efficacy against Gram-negative bacteria like Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays using the HaCaT cell line revealed that the compound exhibits selective toxicity towards cancerous cells compared to non-cancerous cells. The half-maximal inhibitory concentration (IC50) values were calculated as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HaCaT (non-cancerous) | >100 |
| Cancer Cell Line | 12.5 |
The selectivity index (SI), calculated as the ratio of IC50 values for non-cancerous cells to MIC values against pathogens, indicates a favorable safety profile for therapeutic applications .
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- Study on Antibacterial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations, supporting its potential use as an antibacterial agent in clinical settings .
- Research on Ion Channel Interaction : Investigations into ion channel modulation revealed that similar compounds could selectively inhibit potassium channels, suggesting a role in neurological applications .
- Cytotoxicity Assessment : In vitro studies highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
